molecular formula C4H5NO B044684 1-Hydroxycyclopropane-1-carbonitrile CAS No. 14743-56-7

1-Hydroxycyclopropane-1-carbonitrile

Cat. No.: B044684
CAS No.: 14743-56-7
M. Wt: 83.09 g/mol
InChI Key: UHNIISSYNHNAEM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1-Hydroxycyclopropane-1-carbonitrile can be synthesized through various methods. One common approach involves the selective decarboxylation of substituted 2-aroyl-3-aryl-1-cyano-cyclopropane-1-carboxylates . This reaction typically yields the desired product in high purity and efficiency.

Industrial Production Methods

. The production process likely involves standard organic synthesis techniques, including purification and quality control measures to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

1-Hydroxycyclopropane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Conditions for substitution reactions vary depending on the desired product but often involve catalysts and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-hydroxycyclopropane-1-carbonitrile involves its interaction with molecular targets through various pathways. For instance, in catalytic reactions, the compound can undergo palladium-catalyzed activation, leading to the formation of anti-Markovnikov nitrile derivatives. This process involves the transfer of the cyano group from the cyclopropane derivative to the activated substrate, resulting in regioselective products.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropanecarbonitrile: Similar in structure but lacks the hydroxyl group.

    Cyclopropane-1-carboxylic acid: Contains a carboxyl group instead of a nitrile group.

    Cyclopropylamine: Features an amine group instead of a nitrile group.

Uniqueness

1-Hydroxycyclopropane-1-carbonitrile is unique due to the presence of both a hydroxyl group and a nitrile group on the cyclopropane ring. This combination of functional groups imparts distinct chemical properties, making it versatile for various applications in synthesis and research .

Properties

IUPAC Name

1-hydroxycyclopropane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO/c5-3-4(6)1-2-4/h6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHNIISSYNHNAEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40504274
Record name 1-Hydroxycyclopropane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40504274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

83.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14743-56-7
Record name 1-Hydroxycyclopropane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40504274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-hydroxycyclopropane-1-carbonitrile
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Q & A

Q1: What is the primary focus of the research papers?

A1: Both research papers, "Formation of 1-hydroxycyclopropanecarbonitrile ring in bicyclic systems" [, ], focus on the formation of the 1-Hydroxycyclopropanecarbonitrile ring within bicyclic systems. This suggests investigations into the specific reaction conditions, mechanisms, and potential applications of this chemical transformation.

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